molecular formula C12H36N2Si4Zn B077976 Bis[bis(trimethylsilyl)amino] zinc CAS No. 14760-26-0

Bis[bis(trimethylsilyl)amino] zinc

Cat. No. B077976
CAS RN: 14760-26-0
M. Wt: 386.1 g/mol
InChI Key: ZCCUYQBZUVUONI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis[bis(trimethylsilyl)amino] zinc and related compounds has been reported through various methods. One approach involves the reaction of [(trimethylsilyl)methyl]magnesium chloride with anhydrous zinc(II) chloride, leading to bis[(trimethylsilyl)methyl]zinc with high yield. Alternative synthesis routes include reactions with zinc/copper couple or direct interaction with bis[(trimethylsilyl)methyl]mercury under ambient conditions (Banwell & Renner, 2004).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction studies, have been conducted to understand the geometry and bonding characteristics of bis[bis(trimethylsilyl)amino] zinc complexes. These studies reveal the coordination environment around zinc atoms and provide insights into the steric and electronic effects of the trimethylsilyl groups on the central metal atom (Guzyr et al., 2006).

Chemical Reactions and Properties

Bis[bis(trimethylsilyl)amino] zinc is known for its reactivity towards a variety of chemical agents, including amides of sulfonimidic acids, leading to bischelate zinc complexes. These reactions are significant for understanding the chemical behavior of zinc in different coordination environments and for exploring new pathways in zinc chemistry (Guzyr et al., 2006).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility in various solvents, of bis[bis(trimethylsilyl)amino] zinc and its derivatives, are crucial for handling and application in synthetic protocols. These compounds typically exhibit high volatility and sensitivity to moisture, necessitating careful storage and manipulation under inert atmosphere conditions (Banwell & Renner, 2004).

Chemical Properties Analysis

The chemical properties of bis[bis(trimethylsilyl)amino] zinc, including its reactivity with electrophiles, nucleophiles, and its role in catalysis, highlight its versatility as an organometallic reagent. Its application in forming niobium and tantalum alkyls demonstrates the potential of using bis[bis(trimethylsilyl)amino] zinc in synthesizing complex metal-organic frameworks and catalysts (Moorhouse & Wilkinson, 1974).

Scientific Research Applications

  • Lithium Zincates with Heteroleptic Triorganylzincate Anion :

    • Bis[bis(trimethylsilyl)methyl]zinc reacts with methyl lithium or phenyl lithium to yield zincates, which are colorless and insoluble in aliphatic or aromatic hydrocarbons. These zincates exist in solution and in the crystalline state as separated ions. Lithium bis(trimethylsilyl)amide reacts with bis(trimethylsilylmethyl)zinc to form lithium-bis(trimethylsilyl)amino-bis(trimethylsilylmethyl)zincate TMTA. No zincate formation is observed when lithium bis(trimethylsilyl)amide reacts with bis[bis(trimethylsilyl)methyl]-zinc (Westerhausen, Rademacher, Schwarz, & Henkel, 1994).
  • Bis[(trimethylsilyl)methyl]zinc :

    • This compound is a useful organometallic reagent for organic synthesis. It is a colorless liquid with physical properties such as melting point, boiling point, and density. It is prepared through various methods, such as the reaction of (iodomethyl)trimethylsilane with zinc/copper couple, and can be purified by distillation under reduced pressure (Banwell & Renner, 2004).
  • Reactions of Bis[bis(trimethylsilyl)amido] zinc with Amides of Sulfonimidic Acids :

    • This study reports the reactions of bis[bis(trimethylsilyl)amido] zinc with amides of sulfonimidic acids leading to bischelate complexes. These compounds were characterized using NMR spectroscopy and elemental analysis. The molecular structure of one such complex demonstrates a tetrahedral environment of the Zn atom in the solid state (Guzyr, Markovskii, Povolotskii, Roesky, Chernega, & Rusanov, 2006).
  • Synthesis and Catalytic Reactivity of Bis(alkylzinc)-hydride-di(2-pyridylmethyl)amides :

    • Direct zincation of dipicolylamin with dialkylzinc forms bis(alkylzinc)alkoxide-di(2-pyridylmethyl)amides. Treatment of these alkoxides with arylsilanes leads to the formation of corresponding hydrides. These new hydride complexes exhibit catalytic activity in hydrosilylation (Kahnes, Görls, González, & Westerhausen, 2010).
  • Zinc Bis(hexamethyldisilazide) :

    • Zinc bis[bis(trimethylsilyl)-amide] is an ammonia surrogate and mild base for the palladium-catalyzed amination of aryl halides and triflates. This compound is a flammable, moisture-sensitive liquid used in organic synthesis (Trauner, 2008).

Safety And Hazards

This compound is classified as Skin Corr. 1B - Water-react 2 . It is hazardous and can set free flammable gases upon contact with water .

Future Directions

“Bis[bis(trimethylsilyl)amino] zinc” and similar compounds are being studied for their potential applications in various fields. For instance, zinc complexes bearing dinucleating bis(imino-pyridine)binaphthol ligands have shown promise as highly active and robust catalysts for the lactide polymerization .

properties

IUPAC Name

zinc;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H18NSi2.Zn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCUYQBZUVUONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36N2Si4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193044
Record name Zinc, bis(hexamethyldisilylamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZINC;bis(trimethylsilyl)azanide

CAS RN

3999-27-7, 14760-26-0
Record name Zinc, bis(hexamethyldisilylamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc bis[bis(trimethylsilyl)amide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Haaland, K Hedberg, PP Power - Inorganic Chemistry, 1984 - ACS Publications
A Varían EM-390 NMR spectrometer with a probe temperature of 35 C was employed. At least three independent measurements were made for each complex. Diamagnetic corrections …
Number of citations: 75 pubs.acs.org
T Kloubert, H Görls, M Westerhausen - Zeitschrift für Naturforschung …, 2012 - degruyter.com
Metalation of 3-phenyl-5-(2-pyridyl)pyrazole (HPz, 1) with alkyllithium and -zinc compounds in tetrahydrofuran (thf) yields dinuclear products [(thf)Li(Pz)] 2 (2) and [MeZn(Pz)] 2 (3), …
Number of citations: 7 www.degruyter.com
CL Wagner, L Tao, JC Fettinger, RD Britt… - Inorganic …, 2019 - ACS Publications
The synthesis and spectroscopic, structural, and magnetic characterization of the quasi-linear metal(II) bis(amides) M{N(SiPr i 3 )Dipp} 2 [Dipp = C 6 H 3 -2,6-Pr i 3 ; M = Fe (1), Co (2), or …
Number of citations: 11 pubs.acs.org
N Zn - Springer
Number of citations: 2

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